Boc-Dap-OtBu hydrochloride salt
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Overview
Description
Boc-Dap-OtBu hydrochloride salt, also known as (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, is a chemical compound with the molecular formula C12H24N2O4 and a molecular weight of 260.33 g/mol . It is commonly used in peptide synthesis and as a protecting group for amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Dap-OtBu hydrochloride salt is synthesized through a multi-step process. The synthesis typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with tert-butyl alcohol . The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-Dap-OtBu hydrochloride salt undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide can be used for the hydrolysis of the ester group.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Boc-Dap-OtBu hydrochloride salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: It is used in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Mechanism of Action
The mechanism of action of Boc-Dap-OtBu hydrochloride salt primarily involves its role as a protecting group in peptide synthesis . The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the free amino group .
Comparison with Similar Compounds
Similar Compounds
Boc-L-alanine tert-butyl ester: Similar in structure but lacks the amino group on the side chain.
Boc-Dap-OtBu: The non-hydrochloride form of the compound.
Uniqueness
Boc-Dap-OtBu hydrochloride salt is unique due to its dual protecting groups (Boc and tert-butyl ester), which provide enhanced stability and selectivity during peptide synthesis . This makes it a valuable tool in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,7,13H2,1-6H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMUCDWKBWSQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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